3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and medicine
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets . For instance, if the compound targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in. The downstream effects would depend on the specific pathways and the role of the targets within these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could affect various processes such as cell growth, differentiation, or apoptosis.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme temperatures or pH levels could affect the compound’s structure and, consequently, its ability to interact with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the reaction of biphenyl-4-carbohydrazide with 2,4-dimethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the oxime group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It may be used in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-4-[{2-(2,4-dinitrophenyl)hydrazono}benzene-1,3-diol]
Uniqueness
Compared to similar compounds, 3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in scientific research, making it a valuable compound for further study .
Properties
IUPAC Name |
(2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMKBGAZRPPBJU-IGTSRSDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.